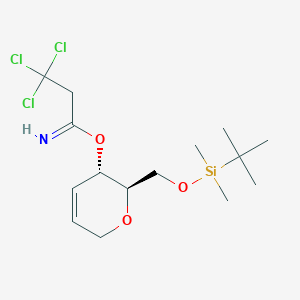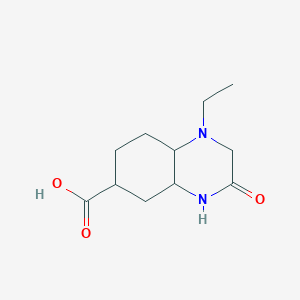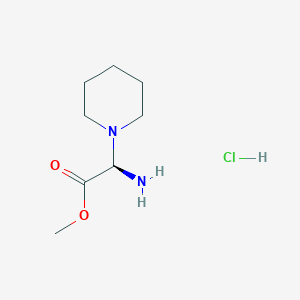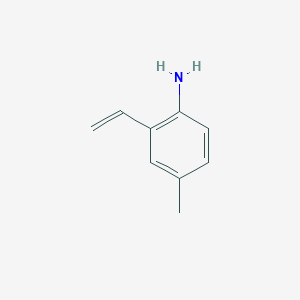
3-Chloro-N,N-dimethyl-5-nitropicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N,N-dimethyl-5-nitropicolinamide is a chemical compound with the following properties:
Chemical Formula: CHClN
Molecular Weight: 155.625 g/mol
IUPAC Name: 3-Chloro-N,N-dimethylaniline
CAS Registry Number: 6848-13-1
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 3-Chloro-N,N-dimethyl-5-nitropicolinamide involves the chlorination of N,N-dimethylaniline. Here’s a simplified synthetic route:
Chlorination: N,N-dimethylaniline reacts with chlorine gas (Cl) to form 3-Chloro-N,N-dimethylaniline.
Nitration: The chlorinated compound is then nitrated using nitric acid (HNO) to introduce the nitro group.
Industrial Production: Industrial production methods typically involve large-scale batch processes using optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Chloro-N,N-dimethyl-5-nitropicolinamide undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding nitroso compounds or other derivatives.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction, but typical reagents include reducing agents (e.g., SnCl2), oxidizing agents (e.g., H2O2), and nucleophiles (e.g., NaOH).
Major products include the reduced amine and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-N,N-dimethyl-5-nitropicolinamide finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to enzyme inhibition or receptor binding.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: Used in the synthesis of dyes, agrochemicals, and other fine chemicals.
Wirkmechanismus
The exact mechanism of action is context-dependent. it likely involves interactions with biological targets (e.g., enzymes, receptors) due to its functional groups (chlorine and nitro). Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-N,N-dimethyl-5-nitropicolinamide can be compared with related compounds such as:
3,5-Dichloro-N,N-dimethylaniline: (CAS: 35114-04-6)
3-Chloro-N-(4-methoxyphenyl)propanamide: (CAS: 19313-87-2)
Eigenschaften
CAS-Nummer |
141238-24-6 |
|---|---|
Molekularformel |
C8H8ClN3O3 |
Molekulargewicht |
229.62 g/mol |
IUPAC-Name |
3-chloro-N,N-dimethyl-5-nitropyridine-2-carboxamide |
InChI |
InChI=1S/C8H8ClN3O3/c1-11(2)8(13)7-6(9)3-5(4-10-7)12(14)15/h3-4H,1-2H3 |
InChI-Schlüssel |
NCWOXDHPMLSMMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


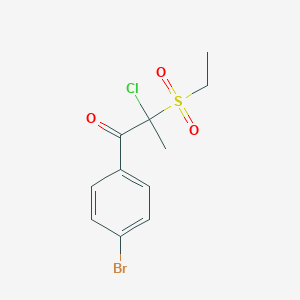
![tert-Butyl7-fluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13011736.png)
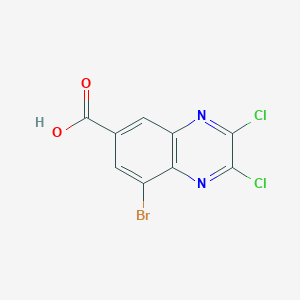
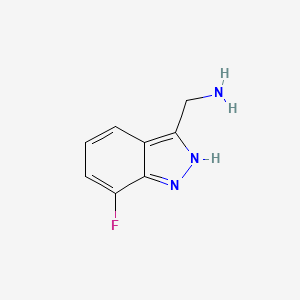
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![methyl 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13011778.png)
![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
